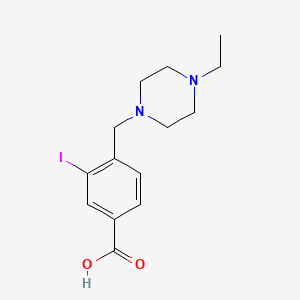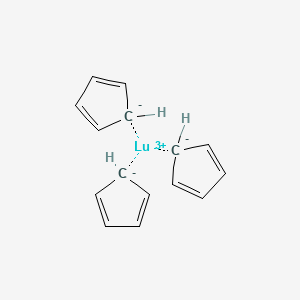
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one is a chemical compound with the molecular formula C₆H₄INO₂ It is known for its unique structure, which includes an iodine atom and a hydroxyimino group attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one typically involves the iodination of 4-hydroxyimino-2,5-cyclohexadien-1-one. This can be achieved through the reaction of 4-hydroxyimino-2,5-cyclohexadien-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 4-nitroso-3-iodo-2,5-cyclohexadien-1-one or other oxidized derivatives.
Reduction: The major product is 4-amino-3-iodo-2,5-cyclohexadien-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-nitrosophenol: Similar in structure but with a nitroso group instead of a hydroxyimino group.
4-Hydroxyimino-2,5-cyclohexadien-1-one: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Iodo-4-hydroxyimino-2,5-cyclohexadien-1-one: Another isomer with different positioning of the iodine atom.
Uniqueness
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one stands out due to the presence of both the iodine atom and the hydroxyimino group, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Eigenschaften
| 39495-50-6 | |
Molekularformel |
C6H4INO2 |
Molekulargewicht |
249.01 g/mol |
IUPAC-Name |
3-iodo-4-nitrosophenol |
InChI |
InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI-Schlüssel |
CCAMOKMWECRXDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)I)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


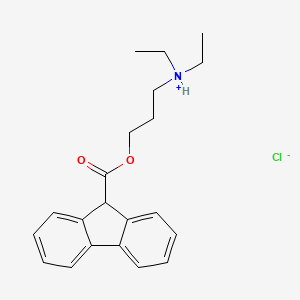
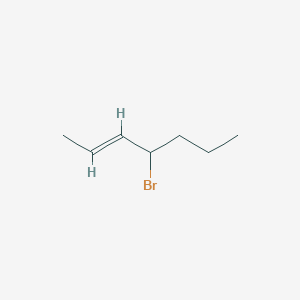
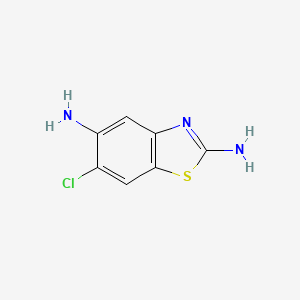

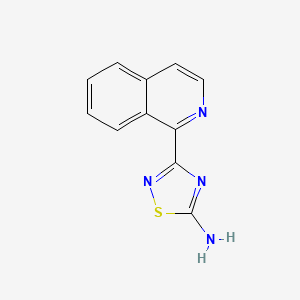
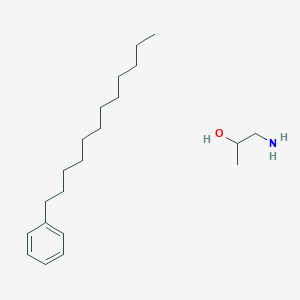
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)


